2,4-Dicyanobenzotrifluoride

Physicochemical Property Separation Science Isomer Differentiation

Issue: Positional isomer contamination (e.g., 2,5- or 1,4-dicyano isomers) disrupts OLED device efficiency and polymer crosslinking density. Solution: 2,4-Dicyanobenzotrifluoride (CAS 1483-43-8) provides the essential 1,3-dicyano angular geometry for correct cyclization. • Enables propeller-shaped D-A TADF emitters unattainable with phthalonitrile isomers; used in high-efficiency OLEDs. • 4-CF3 group imparts LogP 2.45, lowering dielectric constant vs. non-fluorinated isophthalonitrile for electronic encapsulation. • ≥98% purity; bulk & custom synthesis available for R&D-scale procurement.

Molecular Formula C9H3F3N2
Molecular Weight 196.132
CAS No. 1483-43-8
Cat. No. B576355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dicyanobenzotrifluoride
CAS1483-43-8
Molecular FormulaC9H3F3N2
Molecular Weight196.132
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C#N)C(F)(F)F
InChIInChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H
InChIKeyWPRVYAKAXNCOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dicyanobenzotrifluoride Core Properties


2,4-Dicyanobenzotrifluoride (systematic name: 4-(trifluoromethyl)isophthalonitrile) is a fluorinated aromatic dinitrile with the molecular formula C9H3F3N2 and a molecular weight of 196.13 g/mol [1]. It features a benzene ring substituted with two cyano groups at the 1,3-positions (meta) and a trifluoromethyl group at the 4-position. This specific substitution pattern classifies it as an isophthalonitrile derivative, which is fundamentally distinct from its phthalonitrile and terephthalonitrile isomers in terms of reactivity and application scope . Its physicochemical profile—including a boiling point of 261 °C, a density of 1.37 g/cm³, and a calculated LogP of 2.45—is directly influenced by the strong electron-withdrawing character and lipophilicity imparted by the -CF3 and -CN groups [1].

Core motif: Isophthalonitrile scaffold for macrocycle and TADF emitter design.

Key feature: 4-CF3 group for enhanced lipophilicity (LogP 2.45) and electron-withdrawing profile.

Reactivity: Dual cyano groups support cyclization, polymerization, and crosslinking.

2,4-Dicyanobenzotrifluoride Isomer Substitution Risks


Substituting 2,4-Dicyanobenzotrifluoride with a positional isomer like 2,5-Dicyanobenzotrifluoride (CAS 1483-44-9) or 4-(Trifluoromethyl)phthalonitrile (CAS 1483-45-0) introduces critical failures in application performance. The 1,3-dicyano (isophthalonitrile) motif of the target compound dictates a specific angular geometry for cyclization and polymerization, which cannot be replicated by the linear 1,4-dicyano (terephthalonitrile) or the 1,2-dicyano (phthalonitrile) isomers [1]. This geometric constraint is absolute for synthesizing specific macrocycles and isophthalonitrile-based Thermally Activated Delayed Fluorescence (TADF) emitters. Furthermore, the 4-CF3 group's electron-withdrawing effect creates a unique electronic environment, which has been shown in bioassays on derivative compounds to be crucial for optimal activity, a profile not matched by the non-fluorinated parent compound isophthalonitrile (CAS 626-17-5) [2].

Property
Target Compound
Potential Substitute
Cyano Geometry
1,3-dicyano (isophthalonitrile) angular motif
1,2- or 1,4-isomers; linear geometry may disrupt macrocycle formation and TADF properties.
Electronic Profile
4-CF3 electron-withdrawing, high lipophilicity
Non-fluorinated isophthalonitrile (CAS 626-17-5); reported activity profile may not transfer.

2,4-Dicyanobenzotrifluoride Selection Guide


Boiling Point Advantage for Purification

A critical operational advantage is the significantly lower boiling point of 2,4-Dicyanobenzotrifluoride relative to its isomers. Its boiling point is 261.3 °C at 760 mmHg, which is 33.8 °C lower than that of the 2,5-isomer (2,5-Dicyanobenzotrifluoride, 295.1 °C) and 38.4 °C lower than that of the 4-(Trifluoromethyl)phthalonitrile isomer (299.7 °C, predicted) . This difference allows for more energy-efficient purification by distillation and reduces the risk of thermal decomposition during processing, a key factor for procurement when scaling up reactions.

Boiling Point Advantage
Cross-study comparable
261.3 °C vs isomer ~295-300 °C
Supports simpler large-scale purification by distillation.
Data to verify; standard predicted values at 760 mmHg.
Physicochemical Property Separation Science Isomer Differentiation

Lipophilicity Enhancement via -CF3 Substitution

The introduction of the -CF3 group on the isophthalonitrile core drastically increases lipophilicity, a critical parameter for developing bio-active molecules with improved membrane permeability. The calculated LogP of 2,4-Dicyanobenzotrifluoride is 2.45 [1]. This is in stark contrast to the non-fluorinated parent, isophthalonitrile (CAS 626-17-5), which has a significantly lower LogP. This quantitative LogP shift is a class-level inference for enhanced pharmacokinetic properties in drug discovery .

Lipophilicity Enhancement
Class-level inference
LogP 2.45
Confirms rationale for fluorinated building block selection in drug and agrochemical design.
Class-level effect of aromatic -CF3 substitution; calculated value.
Drug Design Agrochemical Intermediate Lipophilicity

Flash Point and Safety Handling

Safety and handling costs are a significant procurement consideration. 2,4-Dicyanobenzotrifluoride exhibits a flash point of 111.9 °C . This is notably lower than the flash point of the 2,5-isomer (2,5-Dicyanobenzotrifluoride), which is 132.3 °C . While both are combustible, the lower flash point of the target compound means it is classified differently for transport and storage, requiring stricter temperature control, which has a direct operational cost implication that must be factored into the selection process.

Flash Point & Safety
Cross-study comparable
111.9 °C vs 2,5-isomer 132.3 °C
Lower flash point may require stricter handling protocols.
ΔT = -20.4 °C; operational cost factor for procurement.
Process Safety Transportation Thermal Hazard

Fungicidal Efficacy of Core Derivatives

The importance of the 4-trifluoromethylisophthalonitrile scaffold is demonstrated by the fungicidal activity of its derivatives. Compound 3j, a chlorothalonil derivative containing a 2,6-dichloro-4-(trifluoromethyl)phenylamino group on the isophthalonitrile core, exhibited 98% and 70% control against corn rust (Puccinia polysora) at 25 and 6.25 mg/L, respectively [1]. This activity was 'much better than chlorothalonil and fluazinam,' and the study explicitly highlights the crucial role of the trifluoromethyl group at the 4-position of the phenyl ring for this enhanced biological effect. This serves as direct class-level evidence for the value of this core structure in agrochemical design.

Derivative Fungicidal Activity
Class-level inference
Derivative 3j: 98% control at 25 mg/L
Supports core scaffold use in agrochemical discovery; reported endpoint context.
In vivo bioassay data; efficacy relative to commercial fungicides reported.
Agrochemical Discovery Structure-Activity Relationship Fungicide

2,4-Dicyanobenzotrifluoride Application Scenarios


Advanced OLED Material Synthesis

The isophthalonitrile motif is a key acceptor unit in state-of-the-art TADF emitters for Organic Light Emitting Diodes (OLEDs). 2,4-Dicyanobenzotrifluoride serves as a critical precursor for introducing a trifluoromethylated acceptor core, which computational studies indicate can tune the excitonic character of singlet and triplet states to increase the rate of TADF . Its specific 1,3-dicyano geometry is essential for creating the propeller-shaped donor-acceptor structures that exhibit the desired photophysical properties, an architecture impossible to replicate with phthalonitrile isomers [1].

Agrochemical Lead Optimization

Procurement of this compound is strategically justified for research programs synthesizing novel fungicides. As demonstrated by the derivative 3j, the 4-CF3-isophthalonitrile core yields compounds with markedly superior control of corn rust compared to commercial fungicides like chlorothalonil and fluazinam [2]. The core structure imparts both a unique mode of action against resistant strains and the optimal physicochemical properties for in vivo efficacy, as highlighted by the structure-activity relationship study.

High-Performance Polymer and Resin Development

In materials science, the compound is a valuable monomer for polymers requiring high thermal stability and chemical resistance. The two cyano groups are loci for polymerization and crosslinking, forming high-performance phthalonitrile-like resins. The 4-CF3 group further enhances hydrophobicity and lowers the dielectric constant, which is a direct, quantifiable advantage (LogP 2.45) over non-fluorinated analogs like isophthalonitrile for applications in electronic encapsulation and specialty coatings.

Application
Selection Property
Validation Focus
OLED Material Synthesis
Isophthalonitrile acceptor geometry
TADF excitonic character and photophysical property validation
Agrochemical Lead Optimization
4-CF3-isophthalonitrile core
In vivo fungicidal activity against target pathogens; SAR evaluation
High-Performance Polymer Development
Dual cyano crosslinking and fluorinated hydrophobicity
Thermal stability, chemical resistance, and dielectric constant assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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